Tadalafil Ketolactam
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-24-10-19(27)25-15(22(24)29)9-16(26)13-4-2-3-5-14(13)23-21(28)20(25)12-6-7-17-18(8-12)31-11-30-17/h2-8,15,20H,9-11H2,1H3,(H,23,28)/t15-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMXALYUYHSADD-FOIQADDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC(=O)C3=CC=CC=C3NC(=O)C2C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC(=O)C3=CC=CC=C3NC(=O)[C@H]2C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858413 | |
| Record name | (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346605-38-6 | |
| Record name | Tadalafil ketolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346605386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Identity and Structural Characterization
Chemical Nomenclature and Identification
The unique identity of Tadalafil (B1681874) Ketolactam is established through standardized chemical naming conventions and registry numbers, which allow for its unambiguous identification in scientific and regulatory contexts.
IUPAC Designation and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for Tadalafil Ketolactam that describes its complete chemical structure. Its primary synonym is this compound, and it is also recognized as a known impurity of Tadalafil, designated as Tadalafil EP Impurity H in the European Pharmacopoeia. veeprho.com
Interactive Table 1: Chemical Nomenclature for this compound
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d] drugbank.comacgpubs.orgbenzodiazonine-1,4,7,13-tetrone nih.gov |
| Synonym | This compound nih.gov |
| Synonym | Tadalafil EP Impurity H veeprho.com |
| Synonym | Tadalafil Impurity 19 veeprho.com |
CAS Registry Numbers
The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound, which serves as a universal identifier for the compound in databases and literature.
Interactive Table 2: CAS Registry Number for this compound
| Compound Name | CAS Registry Number |
|---|
Absolute Stereochemistry and Chiral Attributes
The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's identity, particularly for chiral compounds like this compound which have non-superimposable mirror images.
Determination of Configurational Isomerism (e.g., (6R,14aR))
This compound possesses two chiral centers, leading to the possibility of different stereoisomers. The specific and absolute configuration of this compound is defined as (6R,14aR). nih.gov This designation indicates the precise spatial orientation of the substituent groups at the chiral carbon atoms numbered 6 and 14a in the molecular structure.
Spectroscopic Elucidation of Molecular Architecture
Spectroscopic techniques are fundamental in determining the exact structure of a molecule by analyzing how it interacts with electromagnetic radiation.
Synthesis and Formation Mechanisms
Mechanistic Pathways of Formation from Tadalafil (B1681874)
The emergence of Tadalafil Ketolactam is principally understood through its genesis as a degradation product, with less evidence supporting its formation as a process-related impurity during the primary synthesis of Tadalafil.
This compound is characterized as a typical oxidative degradation product of Tadalafil. synzeal.com Its formation involves a significant alteration of the Tadalafil core structure. The mechanism proceeds via the 2,3-oxidative cleavage of the indole (B1671886) ring within the Tadalafil molecule. synzeal.com This reaction breaks open the indole's five-membered ring, leading to the formation of the larger benzodiazonine ring system that characterizes the ketolactam structure. acgpubs.orggoogle.com
Forced degradation studies, which are designed to identify potential degradation products, have shown that Tadalafil is susceptible to degradation under various stress conditions, including oxidative stress. researchgate.netdaicelpharmastandards.com While some studies have identified other degradation products under acidic conditions, the formation of the ketolactam is specifically attributed to oxidative pathways. synzeal.comresearchgate.net
Table 1: this compound (EP Impurity H) Profile
| Identifier | Value |
|---|---|
| Chemical Name | (6R,14aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d] synthinkchemicals.comwikipedia.orgbenzodiazonine-1,4,7,13(6H,8H)-tetrone acgpubs.org |
| Synonyms | This compound, Tadalafil EP Impurity H acgpubs.org |
| Molecular Formula | C22H19N3O6 acgpubs.orggoogle.com |
| Molecular Weight | 421.41 g/mol acgpubs.orggoogle.com |
| CAS Number | 1346605-38-6 google.com |
| Formation Pathway | Oxidative degradation of Tadalafil synzeal.com |
Based on available literature, this compound is not typically classified as a process-related impurity that forms during the established synthetic routes of Tadalafil. acgpubs.orgresearchgate.netsemanticscholar.org Process-related impurities generally arise from starting materials, intermediates, or side reactions inherent to the synthetic process. acgpubs.orgresearchgate.net
Comprehensive studies of Tadalafil's impurity profile have identified several process-related impurities, none of which are this compound. acgpubs.orgresearchgate.net The primary synthesis of Tadalafil often involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, followed by acylation and cyclization. acgpubs.orgresearchgate.netwikipedia.org The identified impurities are typically unreacted starting materials, byproducts of the coupling reagents, or derivatives formed from contaminants in the reagents, such as the formation of an acetylated impurity from acetyl chloride contamination in chloroacetyl chloride. acgpubs.orgresearchgate.net The precursor to this compound is Tadalafil itself, which undergoes post-synthesis modification. synzeal.com
The reaction conditions during Tadalafil synthesis are optimized to maximize the yield and purity of the final product, thereby minimizing the formation of process-related impurities. acgpubs.orgresearchgate.net Factors such as solvent, temperature, and catalyst are controlled to favor the desired stereochemistry and prevent side reactions. google.com Since this compound is an oxidative degradation product, its formation during synthesis would imply the presence of unintended oxidizing conditions, which are not standard in the described synthetic schemes. The focus of process control is to prevent such degradative pathways. synzeal.com
Process-Related Impurity Formation during Tadalafil Synthesis
Laboratory Synthesis of this compound as a Reference Standard
The synthesis of this compound in a laboratory setting is essential for its use as a reference standard. synthinkchemicals.comsynzeal.com This allows for the accurate identification and quantification of this impurity in batches of Tadalafil, ensuring the quality and safety of the active pharmaceutical ingredient (API). synthinkchemicals.com
A specific method for synthesizing this compound (Impurity H) has been developed, using Tadalafil as the starting material. synzeal.com The process involves a controlled oxidation reaction.
The synthesis proceeds through the following steps:
Tadalafil is dissolved in a suitable solvent such as acetone, acetonitrile (B52724), or ethanol. synzeal.com
A saturated solution of sodium bicarbonate is slowly added to the mixture at a controlled temperature between -20°C and 20°C. synzeal.com
An aqueous solution of Oxone (potassium peroxymonosulfate) is then introduced, followed by the addition of a solution of meta-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane. synzeal.com
After the reaction is complete, the product is extracted with ethyl acetate (B1210297) and purified, typically using silica (B1680970) gel column chromatography, to yield pure this compound. synzeal.com
Table 2: Reagents for Laboratory Synthesis of this compound
| Role | Reagent |
|---|---|
| Starting Material | Tadalafil synzeal.com |
| Solvent | Acetone, Acetonitrile, or Ethanol synzeal.com |
| Base | Saturated Sodium Bicarbonate Solution synzeal.com |
| Oxidizing Agents | Oxone (Potassium peroxymonosulfate) synzeal.com |
| m-CPBA (meta-Chloroperoxybenzoic acid) synzeal.com | |
| Extraction Solvent | Ethyl Acetate synzeal.com |
| Purification | Silica Gel Column Chromatography synzeal.com |
Optimization of Synthetic Methodologies
Optimization efforts have predominantly targeted the initial Pictet-Spengler reaction between D-tryptophan methyl ester (or its hydrochloride salt) and piperonal. This step is crucial as it establishes one of the key stereocenters of the Tadalafil molecule. The primary challenge is to maximize the formation of the desired cis-isomer over the unwanted trans-isomer, as only the cis-isomer can be further processed to yield the correct final stereochemistry of Tadalafil. google.com Early synthetic methods reported by the original patent holder often resulted in poor diastereoselectivity, with a cis-to-trans isomer ratio of approximately 3:2, necessitating difficult separation processes. google.com
Subsequent research has identified several critical parameters that influence the stereochemical outcome and yield of this reaction, including the choice of solvent, acid catalyst, and reaction temperature.
Influence of Solvent on Diastereoselectivity
The choice of solvent has been demonstrated to be a critical factor in controlling the diastereoselectivity of the Pictet-Spengler reaction. Studies have extensively investigated various solvents, revealing that the solubility difference between the cis and trans diastereomers of the resulting tetrahydro-β-carboline hydrochloride salt can be exploited to favor the precipitation of the desired cis product, thereby driving the equilibrium towards its formation. researchgate.net Nitromethane and acetonitrile, in particular, have been identified as optimal solvents, providing a cis/trans ratio as high as 99:1. researchgate.netnih.gov Other solvents like isopropanol (B130326) have also been used to address the isomer problem. patsnap.com
| Solvent | Key Conditions | cis:trans Ratio | Yield | Reference |
|---|---|---|---|---|
| Nitromethane | Reflux, 9-10h | 99:1 | 90-92% | researchgate.netpatsnap.com |
| Acetonitrile | - | 99:1 | - | researchgate.netnih.gov |
| Sulfolane | 80-85°C, 14h | High (cis precipitates) | - | google.com |
| Isopropanol | Reflux | Improved selectivity | - | patsnap.comgoogle.com |
| Dichloromethane (DCM) | with Trifluoroacetic Acid (TFA) | 3:2 | Poor | google.com |
Impact of Catalysts and Reaction Media
The original Pictet-Spengler synthesis for Tadalafil intermediates utilized strong and often hazardous acids like trifluoroacetic acid (TFA). google.com While effective in catalyzing the reaction, TFA is highly corrosive, making its use on an industrial scale problematic. google.com Optimization studies have explored milder acid catalysts. For instance, the use of benzoic acid in acetic acid was reported to yield a favorable cis/trans ratio of 92:8. researchgate.net Furthermore, processes have been developed that use the hydrochloride salt of D-tryptophan methyl ester directly, avoiding the need for additional strong acids while still achieving high stereoselectivity, especially when combined with the right solvent system. google.comresearchgate.net
| Catalyst / Acid | Solvent | Key Findings | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Highly corrosive; poor cis:trans ratio (3:2). | google.com |
| Benzoic Acid | Acetic Acid | Milder alternative; achieved 92:8 cis:trans ratio. | researchgate.net |
| None (using HCl salt of reactant) | Nitromethane | High stereoselectivity (99:1) without additional strong acid. | researchgate.net |
| Trifluoroacetic Acid (TFA) | 1,2-dichloroethane (DCE) | Microwave-assisted reaction completes in <20 mins with high yield. | researchgate.net |
Optimization of Subsequent Acylation and Cyclization
Following the formation of the key cis-tetrahydro-β-carboline intermediate, the synthesis proceeds with N-acylation using chloroacetyl chloride, followed by cyclization with methylamine (B109427) to form the final diketopiperazine ring of Tadalafil. researchgate.net Optimization of the acylation step has focused on reaction conditions to maximize yield and minimize impurities. One reported methodology involves reacting the intermediate with chloroacetyl chloride in ethyl acetate in the presence of a base like potassium carbonate. By carefully controlling the temperature, initially at 3-5°C and then allowing it to rise to room temperature, yields of 78-80% for this step have been achieved. patsnap.com A recent patent describes a one-pot continuous method for the final cyclization step, which allows for the production of high-quality Tadalafil with a high yield at low temperatures in a short time. wipo.int
Degradation Kinetics and Pathways of Tadalafil Leading to Ketolactam
Forced Degradation Studies (Stress Testing) of Tadalafil (B1681874)
Forced degradation, or stress testing, is a crucial component of drug development that helps to elucidate the intrinsic stability of a drug substance. It involves subjecting the drug to conditions more severe than accelerated stability testing. Tadalafil has been exposed to a variety of stress conditions, including acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress, to identify its degradation pathways and products. researchgate.netufmg.br
Tadalafil has demonstrated susceptibility to degradation under both acidic and alkaline hydrolytic conditions. researchgate.netufmg.br In acidic conditions, a significant degradation product has been identified. asianpubs.orgasianpubs.org One study found that after refluxing Tadalafil in 1 N HCl at 60°C for 10 hours, there was a 12.78% degradation, with 9.72% of that being a specific degradation product. asianpubs.org Another study reported that refluxing with 0.8N hydrochloric acid for 3 hours was sufficient for complete degradation.
Under alkaline conditions, Tadalafil also undergoes degradation. researchgate.netufmg.br Studies have shown that the drug is particularly labile under alkaline hydrolytic conditions. researchgate.net
Oxidative conditions have also been shown to induce the degradation of Tadalafil. researchgate.netufmg.br Treatment with hydrogen peroxide (H2O2) has been used to simulate oxidative stress. asianpubs.orgtandfonline.com However, some studies have reported no formation of degradative products under oxidative conditions with 3% H2O2 at room temperature for 48 hours. asianpubs.org This suggests that the extent of oxidative degradation may be dependent on the specific conditions employed.
Tadalafil has been found to be generally stable under photolytic and thermal stress. researchgate.net In one study, exposure to both short (254 nm) and long (366 nm) wave UV light for 48 hours did not result in any physical changes or significant degradation. asianpubs.org Similarly, thermal degradation studies where Tadalafil was kept at 120°C for 48 hours also showed no significant degradation. asianpubs.org Another study exposed Tadalafil to sunlight for 4 hours to assess photolytic effects and to a hot air oven at 80°C for 60 minutes for thermal stress. tandfonline.com
Interactive Data Table: Summary of Forced Degradation Studies of Tadalafil
| Stress Condition | Reagent/Method | Duration | Temperature | Degradation (%) | Degradation Product Formation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | 10 hours | 60°C | 12.78% | 9.72% | asianpubs.org |
| Acid Hydrolysis | 1 N HCl | 15 minutes | 65°C | - | - | tandfonline.com |
| Alkaline Hydrolysis | 1 N NaOH | 10 hours | 60°C | - | - | asianpubs.org |
| Alkaline Hydrolysis | 1 N NaOH | 15 minutes | 65°C | - | - | tandfonline.com |
| Oxidation | 3% H2O2 | 48 hours | Room Temp | No degradation | No degradation | asianpubs.org |
| Oxidation | 6% H2O2 | 15 minutes | 65°C | - | - | tandfonline.com |
| Photolysis | UV light (254/366 nm) | 48 hours | - | No degradation | No degradation | asianpubs.org |
| Photolysis | Sunlight | 4 hours | - | - | - | tandfonline.com |
| Thermal Degradation | Hot Air Oven | 48 hours | 120°C | No degradation | No degradation | asianpubs.org |
| Thermal Degradation | Hot Air Oven | 60 minutes | 80°C | - | - | tandfonline.com |
Note: "-" indicates data not specified in the cited source.
Identification and Characterization of Degradation Products
A significant achievement in the study of Tadalafil degradation has been the identification and characterization of a novel degradation product formed under acidic stress conditions. asianpubs.orgasianpubs.org This product has been identified as (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d] asianpubs.orgasianpubs.orgdioxole-5-carbonyl)-1-methylpiperazine-2,5-dione. asianpubs.org
The characterization of this degradation product was accomplished using a combination of advanced analytical techniques:
UPLC-MS: Ultra-performance liquid chromatography coupled with mass spectrometry was used for the initial identification of the degradation product. asianpubs.org
HRMS: High-resolution mass spectrometry provided the accurate mass of the molecule, which was crucial for confirming its elemental composition. asianpubs.orgasianpubs.org
NMR Spectroscopy: Both 1D (¹H and ¹³C) and 2D (gHSQC and gHMBC) nuclear magnetic resonance spectroscopy were employed to elucidate the precise chemical structure of the degradation product, confirming the connectivity of the atoms. asianpubs.org
This comprehensive characterization has provided a definitive structure for the major degradation product observed under acidic hydrolysis. asianpubs.orgasianpubs.org
Kinetic Aspects of Degradation
While forced degradation studies identify the conditions under which a drug degrades, kinetic studies provide quantitative information about the rate of degradation. For Tadalafil, detailed kinetic data across all stress conditions are not extensively available in the public domain. However, some studies have investigated the kinetics of its degradation under specific conditions.
For instance, the degradation of Tadalafil has been reported to be labile to acid hydrolysis. asianpubs.org The formation of the dioxopiperazine derivative under acidic conditions suggests a specific degradation pathway that can be kinetically characterized. asianpubs.orgasianpubs.org Further research is needed to establish the reaction order, rate constants, and half-life for the hydrolysis and oxidation of Tadalafil under various conditions to fully understand its degradation kinetics.
Advanced Analytical Methodologies for Purity Profiling and Quantification
Chromatographic Separation Techniques.wisdomlib.orgjapsonline.comresearchgate.netnih.govlongdom.orgresearchgate.netwikipedia.org
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, enabling the separation of complex mixtures into their individual components. For Tadalafil (B1681874) Ketolactam, a known impurity of Tadalafil, various chromatographic methods are employed to ensure the purity and quality of the final drug product. ontosight.ai These methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC), each offering distinct advantages in terms of resolution, speed, and application.
Ultra-Performance Liquid Chromatography (UPLC).nih.govkoreamed.org
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.
A validated UPLC-MS/MS method has been developed for the determination of Tadalafil in human plasma, demonstrating the power of this technique. nih.govkoreamed.org In this method, chromatographic separation was achieved on a C18 column with a very short run time of 1 minute per sample. nih.govkoreamed.org The isocratic mobile phase consisted of 2.0 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) with 0.1% formic acid. nih.gov This rapid and sensitive method highlights the advantages of UPLC for high-throughput analysis, which is also beneficial for impurity profiling.
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC).researchgate.netrjptonline.orgnih.govresearchgate.net
TLC is a simple, cost-effective, and versatile separation technique performed on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. wikipedia.org It is widely used for qualitative analysis, such as monitoring the progress of chemical reactions and identifying compounds in a mixture. wikipedia.org
High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that offers better separation efficiency, higher sensitivity, and improved reproducibility. researchgate.neteprajournals.com HPTLC methods have been developed and validated for the quantitative estimation of Tadalafil in pharmaceutical formulations. researchgate.netrjptonline.org
For the analysis of Tadalafil, HPTLC methods typically use silica gel 60 F254 plates as the stationary phase. researchgate.netnih.gov The mobile phase, or developing solvent, is a mixture of organic solvents. For example, a mixture of chloroform (B151607) and methanol (B129727) (9:1, v/v) has been used, yielding a specific Rf value for Tadalafil (0.78 ± 0.008). researchgate.net Detection is commonly performed using a densitometric scanner at a specific wavelength, such as 285 nm. researchgate.netrjptonline.org
Validation of HPTLC methods includes assessing linearity, precision, accuracy, and specificity. researchgate.net Linearity is determined over a specific concentration range (e.g., 100–800 ng/spot), and the limits of detection and quantification are established. researchgate.net Stability-indicating HPTLC methods have also been developed to separate Tadalafil from its degradation products formed under various stress conditions like acid and base hydrolysis, and oxidation. rjptonline.org
Mass Spectrometry (MS) Detection and Quantification.nih.govsemanticscholar.orgnih.govscholarsresearchlibrary.com
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique like HPLC or UPLC, it provides highly specific and sensitive detection and quantification of compounds.
For the analysis of Tadalafil and its impurities, including Tadalafil Ketolactam, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a particularly valuable tool. In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, often using electrospray ionization (ESI). nih.govsemanticscholar.org The protonated molecular ion [M+H]⁺ is then selected in the first quadrupole (Q1) of the mass spectrometer. This precursor ion is fragmented in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3).
This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity. For Tadalafil, the precursor ion [M+H]⁺ is observed at m/z 390.3 or 390.4. nih.govnih.gov A common and stable product ion used for quantification is found at m/z 268.2 or 268.3, which corresponds to the loss of the benzodioxole moiety. semanticscholar.orgnih.gov
The use of a deuterated internal standard, such as Tadalafil-d3, is common in quantitative LC-MS/MS methods to improve accuracy and precision by correcting for variations in sample preparation and instrument response. nih.govscholarsresearchlibrary.com The precursor to product ion transition for Tadalafil-d3 is m/z 393.1 → 271.2. nih.gov
LC-MS/MS methods for Tadalafil have been validated over wide concentration ranges with low limits of quantification (LOQ), for instance, down to 0.50 ng/mL in human plasma. nih.gov These methods exhibit excellent linearity, precision, and accuracy, making them highly suitable for the trace-level quantification of impurities like this compound in pharmaceutical samples. nih.govresearchgate.net
Table 2: Example of Mass Spectrometry Parameters for Tadalafil Analysis
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) nih.govsemanticscholar.org |
| Tadalafil Precursor Ion (m/z) | 390.3 / 390.4 nih.govnih.gov |
| Tadalafil Product Ion (m/z) | 268.2 / 268.3 semanticscholar.orgnih.gov |
| Tadalafil-d3 Precursor Ion (m/z) | 393.1 nih.gov |
| Tadalafil-d3 Product Ion (m/z) | 271.2 nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of Tadalafil and its impurities, including this compound. ontosight.aiijpar.com This method combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Several studies have detailed the use of LC-MS for Tadalafil analysis. For instance, a method was developed using a Zorbax-SB C18 column (75 x 4.6 mm, 3.5 µm) with an isocratic mobile phase of 10 mM ammonium acetate and methanol (10:90 v/v) for the determination of Tadalafil in rat plasma. scholarsresearchlibrary.comresearchgate.net Another method employed a Synergi™ Hydro-RP C18 column (100 mm × 4.6 mm, 4 µm) with a mobile phase of methanol and 10 mM ammonium formate (B1220265) at pH 4.0 (90:10, v/v). nih.gov The use of reversed-phase columns like C18 is common, with various mobile phase compositions tailored to achieve optimal separation and ionization. nih.govnih.govacademicjournals.org For example, a mobile phase of acetonitrile and water (40:60 v/v) has been used with an Agilent Zorbax poroshell 120EC-C18 RP column. ijpar.com The detection is typically performed in positive ionization mode, as Tadalafil and its related compounds readily form protonated molecules [M+H]+. scholarsresearchlibrary.comresearchgate.net
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of impurity analysis. nih.gov This technique involves the selection of a specific precursor ion, its fragmentation, and the detection of one or more product ions, which provides a higher degree of certainty in identification and quantification. semanticscholar.orgnih.gov
In the analysis of Tadalafil, the protonated molecule [M+H]+ at m/z 390.4 is often selected as the precursor ion. nih.govnih.gov Upon fragmentation, a characteristic product ion at m/z 268.3 is formed, corresponding to the loss of the benzodioxole moiety. nih.govnih.gov This specific transition (m/z 390.4 → 268.3) is frequently used for the quantification of Tadalafil. nih.govsemanticscholar.org The optimization of MS/MS parameters, such as collision energy, is crucial for maximizing the signal of the product ions. mdpi.com
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive targeted analysis mode used in tandem mass spectrometry. proteomics.com.au It involves monitoring specific precursor-to-product ion transitions, which allows for the selective quantification of analytes in complex matrices, even at very low concentrations. yale.edumtoz-biolabs.com This approach significantly reduces background noise and matrix interference. creative-biolabs.com
For Tadalafil analysis, MRM is employed to monitor the transition from the precursor ion (m/z 390.4) to a specific product ion (e.g., m/z 268.3). nih.govsemanticscholar.org This targeted approach ensures high selectivity and sensitivity, making it ideal for the detection and quantification of impurities like this compound. The high accuracy and precision of MRM make it a preferred method for biomarker validation and the quantification of specific compounds. yale.edu
Method Validation Parameters for Impurity Analysis
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). ijpar.comnih.govscielo.br
Selectivity and Specificity
Selectivity and specificity refer to the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. ijpar.comeuropa.eu
In the context of this compound analysis, the method must be able to distinguish it from Tadalafil and other related impurities. This is typically demonstrated by analyzing blank samples, spiked samples, and placebo formulations to show that there are no interfering peaks at the retention time of the analyte. nih.govnih.gov The use of techniques like MS/MS with MRM inherently provides a high degree of specificity due to the monitoring of specific ion transitions. nih.govyale.edumtoz-biolabs.com
Linearity and Range
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
For the analysis of Tadalafil and its impurities, linearity is typically evaluated by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve is expected to be close to 1, indicating a strong linear relationship. academicjournals.org Various studies on Tadalafil have reported excellent linearity with r² values of 0.999 or higher over different concentration ranges. nih.govresearchgate.netjapsonline.com
Table 1: Reported Linearity Ranges for Tadalafil Analysis
| Concentration Range | Correlation Coefficient (r²) | Reference |
|---|---|---|
| 0.50–1000.00 ng/mL | --- | scholarsresearchlibrary.comresearchgate.net |
| 0.50–500 ng/mL | ≥ 0.9994 | nih.gov |
| 5–1000 ng/mL | > 0.99 | nih.gov |
| 0.25-4 μg/mL | 0.9995 | researchgate.net |
| 5-25 µg/mL | --- | japsonline.com |
| 2-1000 ng/mL (plasma) | --- | nih.gov |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
For impurity analysis, having low LOD and LOQ values is crucial for detecting and quantifying trace amounts of impurities like this compound. These values are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. nih.gov
Table 2: Reported LOD and LOQ Values for Tadalafil Analysis
| LOD | LOQ | Reference |
|---|---|---|
| 0.01 pg/mL | 0.50 ng/mL | scholarsresearchlibrary.com |
| 0.17 ng/mL | 0.50 ng/mL | nih.gov |
| --- | 5 ng/mL | nih.gov |
| 0.010 μg/mL | 0.025 μg/mL | researchgate.net |
| 0.05 µg/ml | 0.5 µg/ml | academicjournals.org |
| 0.009μg/mL | 0.0272μg/mL | japsonline.com |
Precision and Accuracy
The precision of an analytical method describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking the sample with a known quantity of the impurity standard.
While specific precision and accuracy data for analytical methods solely focused on this compound are not extensively published in publicly available literature, the validation of analytical methods for Tadalafil and its impurities provides a framework for the expected performance. For instance, various High-Performance Liquid Chromatography (HPLC) methods have been validated for the determination of Tadalafil and its related substances. nih.govacademicjournals.orgjapsonline.com These studies demonstrate that modern analytical techniques are capable of achieving high degrees of precision and accuracy, which would be a requirement for any method intended to quantify this compound.
A typical acceptance criterion for precision in impurity analysis is an RSD of not more than 10% at the limit of quantification (LOQ) and not more than 5% for higher concentrations. For accuracy, the recovery of the analyte should generally be within 80% to 120% of the true value, especially at lower concentrations near the LOQ. japsonline.com
Illustrative Data for Analytical Method Validation:
The following table represents typical data that would be generated during the validation of an HPLC method for the determination of a Tadalafil impurity, illustrating the expected precision and accuracy.
Table 1: Illustrative Precision and Accuracy Data for a Tadalafil Impurity
| Parameter | Concentration Level | Acceptance Criteria | Illustrative Results |
| Intra-day Precision | LOQ | RSD ≤ 10% | 4.5% |
| 100% of specification limit | RSD ≤ 5% | 1.8% | |
| 150% of specification limit | RSD ≤ 5% | 1.5% | |
| Inter-day Precision | LOQ | RSD ≤ 10% | 6.2% |
| 100% of specification limit | RSD ≤ 5% | 2.5% | |
| 150% of specification limit | RSD ≤ 5% | 2.1% | |
| Accuracy (Recovery) | LOQ | 80 - 120% | 98.5% |
| 100% of specification limit | 90 - 110% | 101.2% | |
| 150% of specification limit | 90 - 110% | 100.8% |
This table is for illustrative purposes and represents typical values for impurity analysis. Specific values for this compound would need to be established through dedicated method validation studies.
Impurity Control Strategies in Pharmaceutical Development
The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing, aimed at ensuring the quality, safety, and efficacy of the final drug product. clearsynth.com Impurity control strategies are multifaceted, involving a deep understanding of the manufacturing process, potential degradation pathways, and the implementation of robust analytical controls.
For an impurity like this compound, control strategies would begin with the development of the synthetic route for Tadalafil. clearsynth.com Process parameters would be optimized to minimize the formation of this and other impurities. This includes controlling the temperature, pressure, reaction times, and the quality of starting materials and reagents. Purification steps, such as crystallization or chromatography, are then developed to effectively remove any formed impurities to a level that is considered safe. rjptonline.org
Stability studies are also crucial. Forced degradation studies are conducted on Tadalafil to understand the conditions under which degradation products, potentially including this compound, might form. rjptonline.orgscielo.brnih.gov These studies expose the drug substance to stress conditions like acid, base, oxidation, heat, and light to identify potential degradants and to develop stability-indicating analytical methods. nih.govresearchgate.net
Regulatory Considerations (e.g., ICH Guidelines for Impurities)
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines that are globally recognized for impurity control. The primary guidelines for impurities in new drug substances and products are ICH Q3A(R2) and ICH Q3B(R2), respectively. ontosight.airjptonline.org
ICH Q3A(R2): Impurities in New Drug Substances
This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. rjptonline.orgresearchgate.net It sets thresholds for impurities based on the maximum daily dose of the drug.
Reporting Threshold: The level at or above which an impurity must be reported in the regulatory submission.
Identification Threshold: The level at or above which an impurity must be identified (i.e., its structure determined). For this compound, its structure is known. clearsynth.com
Qualification Threshold: The level at or above which an impurity must be qualified, meaning toxicological data must be gathered to establish its safety.
For a drug substance with a maximum daily dose of up to 2 grams, the identification threshold is generally 0.10% or 1.0 mg per day total intake, whichever is lower. The qualification threshold is typically 0.15% or 1.0 mg per day total intake, whichever is lower. rjptonline.org Any impurity found at levels exceeding these thresholds would require appropriate justification and safety data.
ICH Q3B(R2): Impurities in New Drug Products
This guideline addresses impurities that are degradation products of the drug substance or arise from interactions with excipients in the final drug product. ontosight.ai The principles are similar to Q3A, but the thresholds may differ based on the maximum daily dose of the final product.
The control of this compound in Tadalafil drug substance and any potential formation as a degradant in the drug product would be governed by these ICH guidelines. ontosight.ai Manufacturers are required to establish specifications for impurities, including acceptance criteria for specified identified impurities like this compound, specified unidentified impurities, and any unspecified impurities. ontosight.airjptonline.org The analytical procedures used to measure these impurities must be validated to demonstrate they are suitable for their intended purpose. rjptonline.org
Non Clinical Metabolic and Biotransformation Pathways Focus on Chemical Fate
Identification of Tadalafil (B1681874) Ketolactam as a Potential Metabolite in Non-Human Biological Systems
A review of non-clinical studies on Tadalafil metabolism in various animal models, including rats and dogs, does not identify Tadalafil Ketolactam as a metabolite. europa.eunih.gov While comprehensive metabolic profiles for Tadalafil have been established in these species, this compound is not listed among the observed biotransformation products.
It is important to note that this compound is recognized in the pharmaceutical industry as "Tadalafil Impurity H". vulcanchem.com It is described as a "typical oxidative degradation product" that can be formed through the oxidative cleavage of the indole (B1671886) ring of the Tadalafil molecule. google.com A patent has been filed detailing a synthetic method for producing this compound, which underscores its relevance as a known impurity for which reference standards are necessary during the manufacturing and quality control of Tadalafil. google.com However, its presence as a degradation product does not equate to it being a product of enzymatic metabolism in biological systems.
Computational and Theoretical Chemistry Insights
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms and the molecule's accessible shapes (conformations) are critical determinants of its properties. Tadalafil (B1681874) Ketolactam, with its complex polycyclic structure and multiple stereocenters, presents a rich subject for conformational analysis. nih.govnih.gov
Table 1: Molecular Properties of Tadalafil Ketolactam
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₉N₃O₆ | nih.govnih.govncats.iopharmaffiliates.comlgcstandards.com |
| Molecular Weight | 421.4 g/mol | nih.govnih.govncats.iopharmaffiliates.comlgcstandards.com |
| IUPAC Name | (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d] ncats.ioaoac.orgbenzodiazonine-1,4,7,13-tetrone | nih.gov |
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations are powerful tools for investigating the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a given molecular system, providing accurate predictions of its properties. arabjchem.orgnih.gov
For this compound, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry to its lowest energy state. nih.govorientjchem.org These calculations provide precise bond lengths, bond angles, and dihedral angles. The results of such calculations are typically validated by comparing them with experimental data, for instance, from X-ray crystallography, where a strong correlation indicates the accuracy of the computational model. orientjchem.org Furthermore, these methods can elucidate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the electrostatic potential, which are fundamental to understanding the molecule's reactivity. arabjchem.orgorientjchem.org
Conformational Energy Landscape
Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. The conformational energy landscape is a map that plots the potential energy of the molecule as a function of its geometric parameters, typically key dihedral angles. elifesciences.orgnih.gov This landscape reveals the relative stabilities of different conformers (energy minima) and the energy barriers required to transition between them (saddle points). nih.gov
Prediction of Spectroscopic Signatures (e.g., NMR, MS, IR)
Computational chemistry provides the means to predict various spectroscopic signatures, which is invaluable for structure verification and interpretation of experimental data. schrodinger.com Certificates of Analysis for this compound confirm that its structure has been verified using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). lgcstandards.com
Theoretical calculations can simulate these spectra. For instance, after geometric optimization using DFT, the same level of theory can be used to calculate NMR chemical shifts (¹H, ¹³C) and coupling constants. orientjchem.orgschrodinger.com These predicted spectra can be compared with experimental results to confirm structural assignments. schrodinger.com Similarly, vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. orientjchem.org While experimental IR data for this compound is not detailed in the provided results, computational methods can generate a theoretical spectrum that highlights characteristic peaks, such as those for carbonyl (C=O) stretching in the ketone and lactam rings.
Theoretical Studies on Formation and Degradation Mechanisms
Understanding how this compound is formed, potentially as an impurity or degradation product of tadalafil, and how it might degrade further, is critical for chemical process control and stability analysis. scispace.comufmg.br The parent compound, tadalafil, is known to degrade under acidic, alkaline, and oxidative conditions. ufmg.breuropa.eu The formation of a ketolactam structure has been noted in syntheses related to tadalafil. scispace.com
Reaction Pathway Modeling
Computational methods can model the potential reaction pathways leading to the formation of this compound from tadalafil, likely via an oxidative process. ufmg.brresearchgate.net Reaction pathway modeling involves identifying all relevant intermediates and transition states that connect the reactant (tadalafil) to the product (this compound). By calculating the energies of these species, a potential energy surface for the reaction can be constructed. acs.org This allows researchers to determine the most likely mechanism by identifying the path of least energetic resistance.
Transition State Analysis
For any proposed reaction step, the transition state (TS) represents the highest energy point along the reaction coordinate. researchgate.net Locating the TS structure and calculating its energy is paramount, as this energy barrier (the activation energy) determines the rate of the reaction. elifesciences.org DFT calculations are commonly used to find and verify transition states. researchgate.net A true transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. elifesciences.org By analyzing the geometry of the transition state, chemists can gain a deep understanding of the bond-making and bond-breaking processes that occur during the chemical transformation from tadalafil to its ketolactam derivative.
Stability and Reactivity Predictions
Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful lens for predicting the stability and reactivity of molecules. mdpi.com These theoretical approaches calculate various electronic and structural properties, providing insights that complement experimental data. For any given molecule, properties such as the energies of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) are crucial in determining its kinetic stability and chemical reactivity. scirp.org A larger HOMO-LUMO energy gap generally signifies lower chemical reactivity and higher stability, as it indicates that more energy is required to excite an electron to a higher energy state. mdpi.com
Other key descriptors derived from computational analysis include chemical hardness (η), which measures a molecule's resistance to changes in its electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. scirp.orgmdpi.com Molecules with higher chemical hardness are typically more stable and less reactive. mdpi.com These parameters are instrumental in understanding a compound's behavior in chemical reactions and its potential degradation pathways.
While extensive computational studies have been performed on various molecules to predict their stability and reactivity, specific research detailing the quantum chemical properties of this compound is not publicly available in the referenced literature. mdpi.comscirp.orgmdpi.com this compound is primarily recognized as Tadalafil Impurity H [EP], a substance monitored during the quality control of the active pharmaceutical ingredient, tadalafil. ontosight.ai Although analytical methods exist for its detection, detailed theoretical studies predicting its intrinsic stability and reactivity profiles through computational models have not been published. ontosight.ai
Therefore, while the principles of computational chemistry provide a clear framework for how the stability and reactivity of this compound could be theoretically assessed, the specific data and detailed research findings for this particular compound are not available in the public domain.
Table of Predicted Quantum Chemical Properties for this compound
| Descriptor | Value | Significance |
| HOMO Energy | Data not available | Relates to the ability to donate electrons. |
| LUMO Energy | Data not available | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Data not available | Indicates kinetic stability and chemical reactivity. |
| Chemical Hardness (η) | Data not available | Measures resistance to deformation of electron cloud. |
| Electrophilicity Index (ω) | Data not available | Quantifies the propensity to act as an electrophile. |
Q & A
Q. How can researchers address ethical and reproducibility challenges in preclinical studies of this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including blinding and randomization. Pre-register protocols on platforms like Open Science Framework. Use open-access crystallographic data (CCDC) and share raw HPLC/MS files in repositories like Zenodo to enable independent verification .
Methodological Notes
- Data Presentation : Tables should include Roman numeral numbering, self-explanatory titles, and footnotes for abbreviations (e.g., "AUC: Area under the curve"). Use Microsoft Word table formats to ensure alignment .
- Literature Synthesis : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Avoid encyclopedic sources; instead, trace claims to original studies (e.g., synthesis protocols in The Journal of Organic Chemistry) .
- Conflict Resolution : For contradictory data, apply Bradford Hill criteria (e.g., consistency, biological plausibility) to assess causality. Engage in post-publication peer review via platforms like PubPeer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
